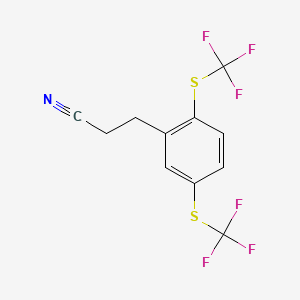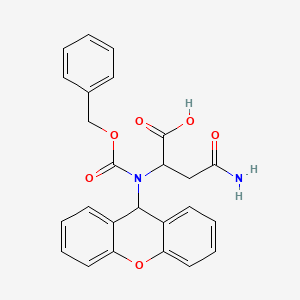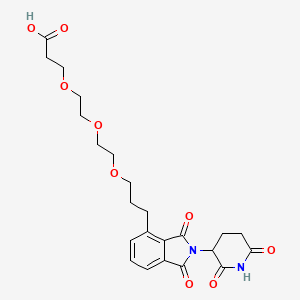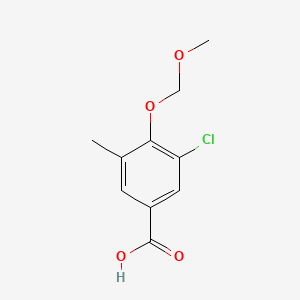
Potassium 2-methoxy-4-sulfophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-methoxy-4-sulfophenolate is an organic compound with the molecular formula C7H7KO5S. It is a potassium salt of 2-methoxy-4-sulfophenol, characterized by its phenolic structure with a methoxy group at the second position and a sulfonate group at the fourth position. This compound is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.
Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.
Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the formulation of various industrial products, including detergents and surfactants.
作用机制
The mechanism of action of Potassium 2-methoxy-4-sulfophenolate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum-sensing in Pseudomonas aeruginosa by targeting the LasIR/RhlIR circuitry, thereby reducing biofilm formation and virulence factor production . Additionally, its anti-inflammatory effects are mediated through the suppression of NF-κB and MAPK activation pathways .
相似化合物的比较
Similar Compounds
Potassium 2-methoxy-4-vinylphenolate: Known for its quorum-sensing inhibition properties.
Sodium 2-hydroxy-4-methoxybenzenesulfonate: Similar structure but with sodium instead of potassium.
4-Methoxysalicylic acid: Contains a carboxylic acid group instead of a sulfonate group.
Uniqueness
Potassium 2-methoxy-4-sulfophenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum-sensing and its anti-inflammatory properties make it a valuable compound in both research and industrial applications.
属性
分子式 |
C7H7KO5S |
|---|---|
分子量 |
242.29 g/mol |
IUPAC 名称 |
potassium;2-methoxy-4-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
QFRKWSPTCBGLSU-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


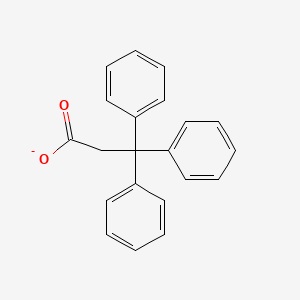
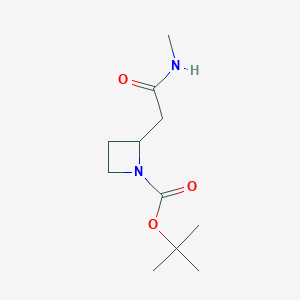
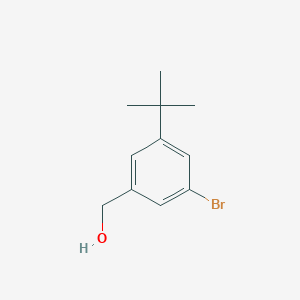
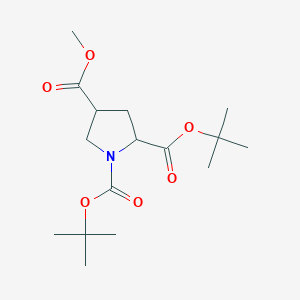
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
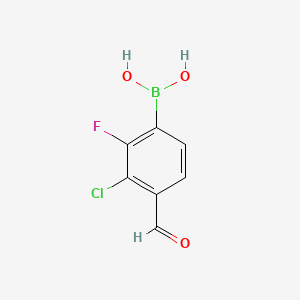
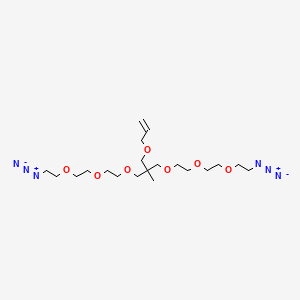
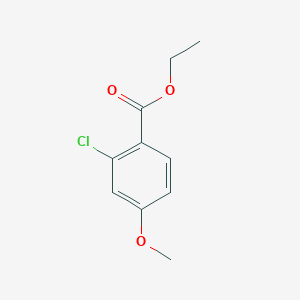
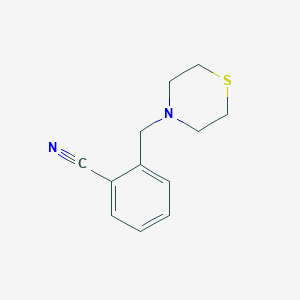
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
